molecular formula C10H15Cl2FN2 B1389733 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride CAS No. 1185302-56-0

5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride

Cat. No.: B1389733
CAS No.: 1185302-56-0
M. Wt: 253.14 g/mol
InChI Key: UPIZENJBVHAWEP-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C10H15Cl2FN2 It is a fluorinated aniline derivative, where a fluorine atom is substituted at the 5th position of the aniline ring, and a pyrrolidine ring is attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride typically involves the following steps:

    Nitration: The starting material, 5-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Pyrrolidine Substitution: The resulting amine is reacted with pyrrolidine under suitable conditions to form 5-Fluoro-2-(pyrrolidin-1-yl)aniline.

    Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow reactions for the pyrrolidine substitution. The final product is then purified and crystallized to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine or fluorine substituents.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine or fluorine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(methylamino)aniline: Similar structure but with a methylamino group instead of pyrrolidine.

    5-Fluoro-2-(dimethylamino)aniline: Contains a dimethylamino group instead of pyrrolidine.

    5-Fluoro-2-(piperidin-1-yl)aniline: Similar structure with a piperidine ring instead of pyrrolidine.

Uniqueness

5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. The fluorine atom enhances its reactivity and binding affinity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-fluoro-2-pyrrolidin-1-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.2ClH/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIZENJBVHAWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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